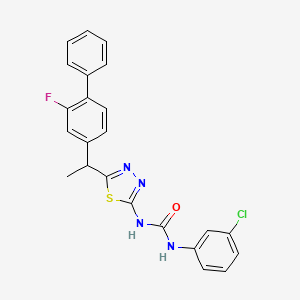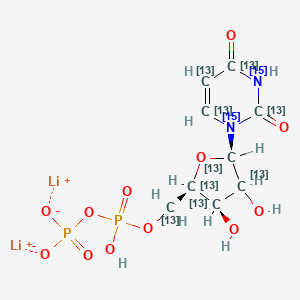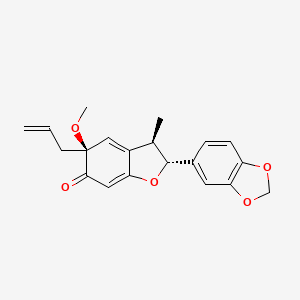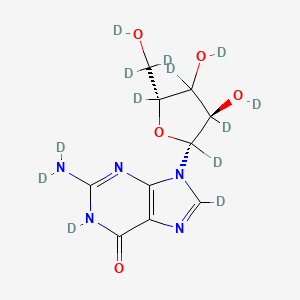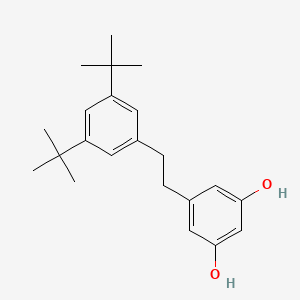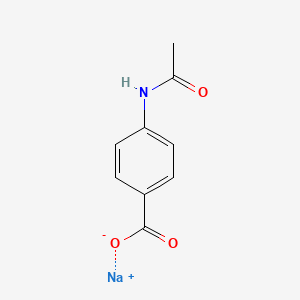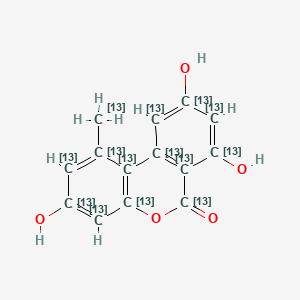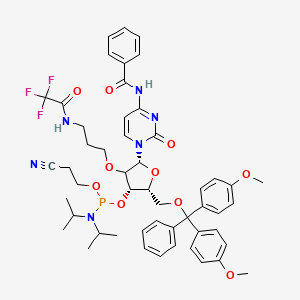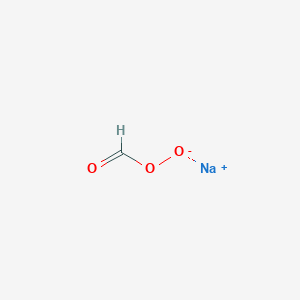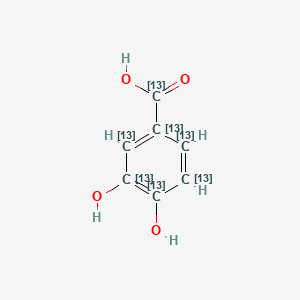
3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexa-1,3,5-triene ring substituted with two hydroxyl groups and a carboxylic acid group. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the isotopic labeling of benzene derivatives followed by functional group transformations. One common method includes the use of isotopically labeled benzene as a starting material, which undergoes hydroxylation and carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale isotopic labeling techniques, followed by multi-step synthesis processes to introduce the hydroxyl and carboxyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
3,4-Dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the production of isotopically labeled compounds for various applications.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing biochemical processes. The isotopic labeling allows for detailed tracking and analysis of these interactions in metabolic studies.
相似化合物的比较
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar structure but without isotopic labeling.
3,4-Dihydroxyphenylacetic acid: Contains an additional ethyl group.
3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
The isotopic labeling of 3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid makes it unique, providing valuable insights into metabolic pathways and reaction mechanisms that are not possible with non-labeled compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H6O4 |
|---|---|
分子量 |
161.069 g/mol |
IUPAC 名称 |
3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
YQUVCSBJEUQKSH-BNUYUSEDSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C](=O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


